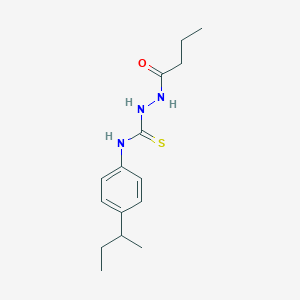

![molecular formula C17H15N3O3S2 B4632347 N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide

Übersicht

Beschreibung

N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide is a compound that likely exhibits significant biological or chemical properties due to the presence of both pyridinylmethyl and thienylsulfonylamino groups. These functional groups suggest potential for interaction with biological systems or for use in chemical synthesis and materials science.

Synthesis Analysis

Compounds similar to this compound can be synthesized through multi-step organic reactions. A common approach might involve coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce the pyridinylmethyl and thienylsulfonylamino groups to a benzamide core. Protecting group strategies are often employed to control the reactivity of functional groups during synthesis (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).

Molecular Structure Analysis

The molecular structure of compounds like this compound would be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography could provide definitive structural confirmation and insights into molecular conformation and potential intermolecular interactions (Negri, Kascheres, & Kascheres, 2004).

Chemical Reactions and Properties

The functional groups present in this compound suggest a variety of chemical behaviors. The sulfonyl group could participate in sulfonylation reactions, while the amino group may engage in amide bond formation or nucleophilic substitution reactions. The pyridinylmethyl group could offer sites for metal coordination or further substitution reactions (Zhang, Li, Yang, Zhou, & Shu, 2023).

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation on Antimalarial Sulfonamides

A study investigated the antimalarial activity of sulfonamide derivatives, including structures similar to N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide, utilizing computational calculations and molecular docking. These compounds demonstrated significant in vitro antimalarial activity and favorable ADMET properties, suggesting their potential in developing new antimalarial drugs (Fahim & Ismael, 2021).

Synthesis Techniques for Polyamides and Poly(amide-imide)s

Research on the synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds highlighted the importance of such structures in material science. The study detailed the synthesis process, demonstrating the relevance of these compounds in developing new materials with high thermal stability and solubility in polar solvents (Saxena et al., 2003).

Histone Deacetylase (HDAC) Inhibition

A particular compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was identified as an isotype-selective HDAC inhibitor with potential anticancer properties. The study discussed its synthesis, biological evaluation, and the promising results in blocking cancer cell proliferation and inducing apoptosis, showcasing the therapeutic applications of similar compounds in cancer treatment (Zhou et al., 2008).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives. These compounds exhibited pronounced antimicrobial activity, highlighting their potential use in developing new antibacterial agents (Bhuiyan et al., 2006).

Metal Complexes with Benzene Sulphonamide Derivatives

Research on the synthesis and characterization of metal complexes with benzene sulphonamide derivatives, including pyridine and thienyl groups, aimed to explore their biological and catalytic potential. The study indicates the importance of these complexes in pharmaceutical and chemical industries due to their potential increased biological and catalytic activities (Orie et al., 2021).

Eigenschaften

IUPAC Name |

N-(pyridin-4-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-17(19-12-13-7-9-18-10-8-13)14-3-5-15(6-4-14)20-25(22,23)16-2-1-11-24-16/h1-11,20H,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEXLQJQXOFILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

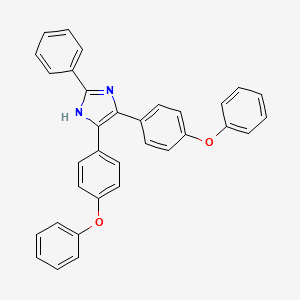

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

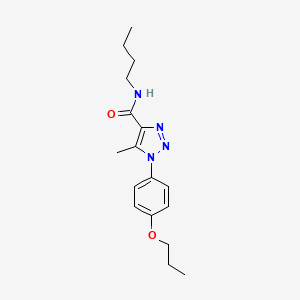

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)